4-Boc-6-Amino-[1,4]oxazepane hydrochloride
Overview
Description
4-Boc-6-Amino-[1,4]oxazepane hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-6-Amino-[1,4]oxazepane hydrochloride typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected amine. The reaction can be summarized as follows:
Protection of Amino Group: The amino group of 6-amino-[1,4]oxazepane is reacted with Boc anhydride in the presence of a base to form the Boc-protected amine.
Formation of Hydrochloride Salt: The Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Boc-6-Amino-[1,4]oxazepane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Boc-6-Amino-[1,4]oxazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 4-Boc-6-Amino-[1,4]oxazepane.
Deprotection Reactions: 6-Amino-[1,4]oxazepane.
Cyclization Reactions: Different heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Boc-6-Amino-[1,4]oxazepane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds
Mechanism of Action
The mechanism of action of 4-Boc-6-Amino-[1,4]oxazepane hydrochloride is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability and selectivity in reactions, allowing for the controlled synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered heterocyclic compound with similar structural features but lacks the Boc-protected amino group.
Piperazine: Another six-membered heterocyclic compound with two nitrogen atoms, commonly used in pharmaceuticals.
1,4-Dioxane: A six-membered heterocyclic compound with two oxygen atoms, used as a solvent and in chemical synthesis.
Uniqueness
4-Boc-6-Amino-[1,4]oxazepane hydrochloride is unique due to the presence of the Boc-protected amino group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, where precise control over reaction conditions is essential .
Properties
IUPAC Name |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCZPHHNGTSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-25-0 | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, 6-aminotetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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